

Optimal concentration of JNK-1-IN-1 for cell culture

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Compound of Interest

Compound Name: JNK-1-IN-1

Cat. No.: B12388658

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Application Notes and Protocols for JNK-IN-8

Disclaimer: The following information pertains to the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8. There is limited to no available information for a compound named "JNK-1-IN-1" in the provided search results. It is presumed that "JNK-IN-8" was the intended compound for this inquiry.

Introduction

JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), which are key regulators of cellular responses to stress stimuli like cytokines, UV radiation, and heat shock.[1][2] As members of the mitogen-activated protein kinase (MAPK) family, JNKs are involved in a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[3][4] Dysregulated JNK signaling is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[3][5]

JNK-IN-8 exerts its inhibitory effect by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of JNK1 (Cys116), JNK2 (Cys116), and JNK3 (Cys154).[6][7] This irreversible binding blocks the kinase's activity, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[3][6] JNK-IN-8 has demonstrated high selectivity for JNK isoforms over other kinases.[6][8]

These application notes provide a summary of the effective concentrations of JNK-IN-8 in various cell-based assays and detailed protocols for key experiments to assess its efficacy.

Data Presentation: Quantitative Activity of JNK-IN-8

The optimal concentration of JNK-IN-8 is application-dependent. The following tables summarize the reported biochemical potency and the effective concentrations used in cell culture experiments.

Table 1: Biochemical Activity of JNK-IN-8 Against JNK Isoforms

Target	IC50 (nM)	Assay Type	Notes	Source(s)
JNK1	4.67	Biochemical Kinase Assay	Irreversible, covalent inhibitor.	[3] [6] [9]
JNK2	18.7	Biochemical Kinase Assay	Irreversible, covalent inhibitor.	[3] [6] [9]
JNK3	0.98 - 1.0	Biochemical Kinase Assay	Irreversible, covalent inhibitor.	[3] [6] [9] [10]

Table 2: Cellular Activity of JNK-IN-8

Cell Line	EC50 (nM)	Assay	Incubation Time	Source(s)
HeLa	486	c-Jun Phosphorylation	1 hour	[9] [11] [12]
A375	338	c-Jun Phosphorylation	1 hour	[9] [11] [12]

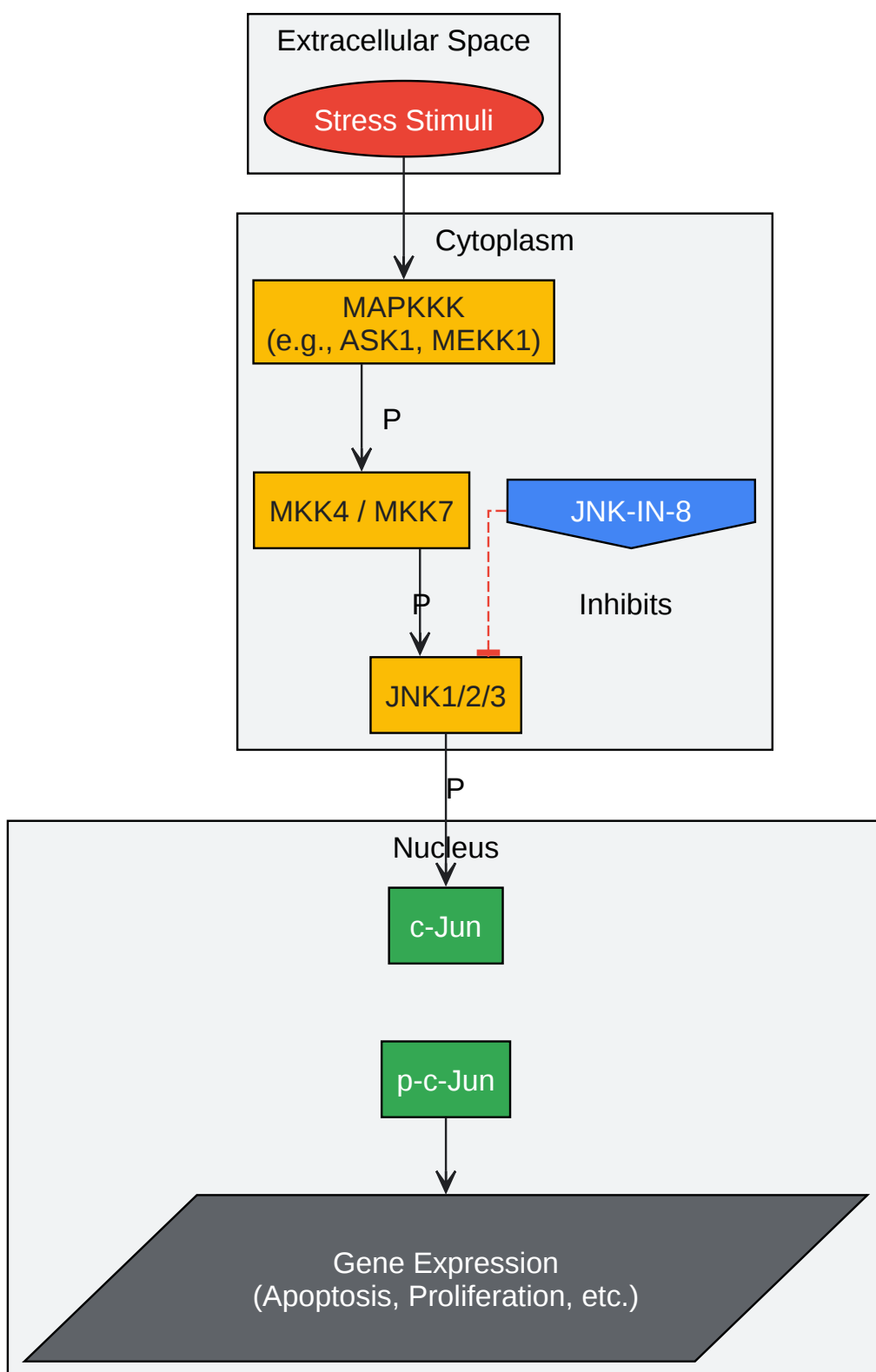
Table 3: Working Concentrations of JNK-IN-8 in Cell Culture

Cell Line	Concentration	Application	Source(s)
MDA-MB-231	1 μ M - 5 μ M	Inhibition of EGF-induced c-Jun phosphorylation.	[13]
MDA-MB-231, HCC1569, MDA-MB-436	0.1 μ M - 20 μ M	Cell viability assays in combination with lapatinib.	[13]
MCF-7 (PTX-resistant)	10 μ M	Reversal of paclitaxel resistance.	[14]
HEK293-IL1R	10 μ M	Inhibition of IL-1 β -stimulated c-Jun phosphorylation.	[11][15]

Signaling Pathway and Experimental Workflows

JNK Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module. It is initiated by various stress stimuli that activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MKK4 and MKK7).[16] These dual-specificity kinases then phosphorylate JNK on threonine and tyrosine residues, leading to its activation.[1] Activated JNK translocates to the nucleus to phosphorylate and activate several transcription factors, including c-Jun, thereby regulating gene expression related to apoptosis, inflammation, and cell proliferation.[1][17]

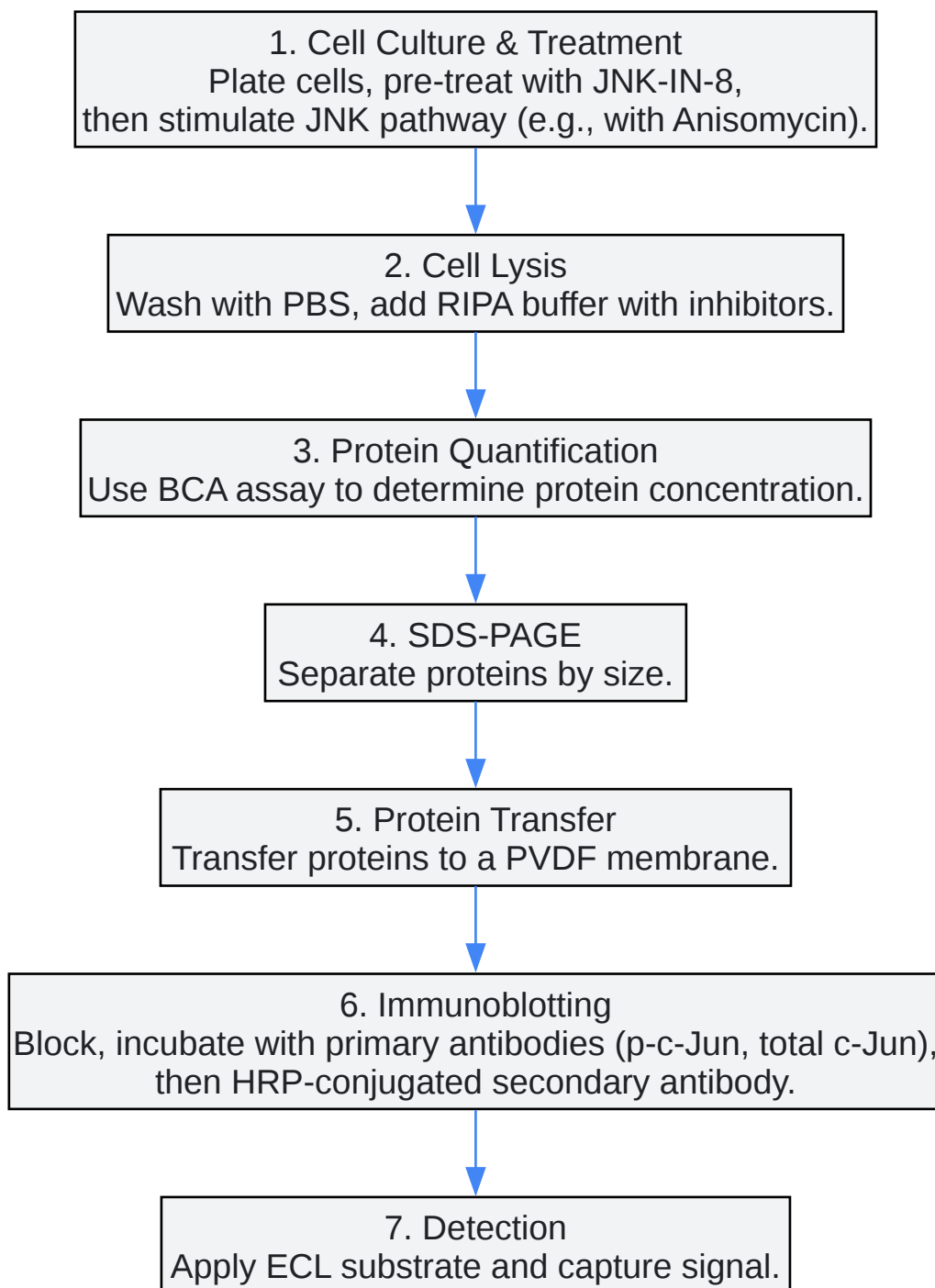


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JNK Signaling Pathway and the inhibitory action of JNK-IN-8.

Western Blot Experimental Workflow

The following workflow outlines the key steps for determining the inhibitory effect of JNK-IN-8 on c-Jun phosphorylation.

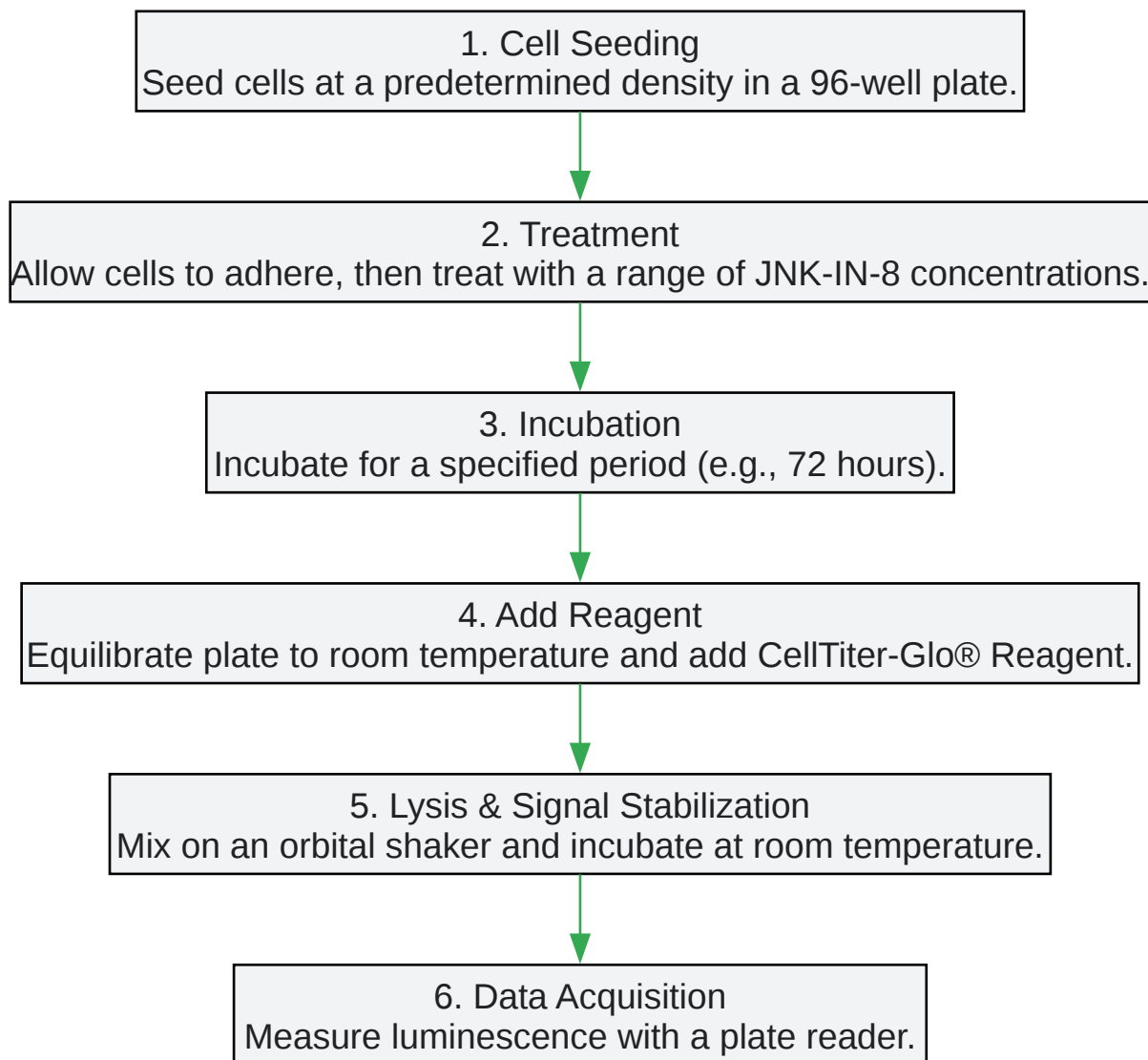


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Workflow for Western Blot analysis of p-c-Jun.

Cell Viability Assay Workflow

This diagram illustrates the process for assessing the effect of JNK-IN-8 on cell viability.



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Workflow for CellTiter-Glo® Cell Viability Assay.

Experimental Protocols

Protocol 1: Preparation of JNK-IN-8 Stock Solution

JNK-IN-8 is typically supplied as a pale-yellow powder and has low solubility in aqueous media.
[3]

- **Reconstitution:** To prepare a 10 mM stock solution, dissolve 1 mg of JNK-IN-8 (Molecular Weight: 507.6 g/mol) in 197 μ L of fresh DMSO.[3] For other concentrations, adjust the volume accordingly.
- **Storage:** Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3] It is recommended to prepare the stock solution fresh before use.[3]
- **Working Dilution:** For cell culture experiments, dilute the DMSO stock solution into the culture medium immediately before use. The final concentration of DMSO should not exceed 0.1% to prevent cellular toxicity.[3]

Protocol 2: Western Blot for Phospho-c-Jun (Cell-Based Assay)

This protocol is used to assess the ability of JNK-IN-8 to inhibit the phosphorylation of the direct JNK substrate, c-Jun, in a cellular context.[10][12]

- **Cell Culture and Treatment:** a. Plate cells (e.g., HeLa, A375, or MDA-MB-231) in 6-well plates and grow to 70-80% confluency.[18] b. If necessary, serum-starve the cells for 4-18 hours prior to treatment.[12][15] c. Pre-treat the cells with various concentrations of JNK-IN-8 (e.g., 0.1 μ M to 10 μ M) or vehicle (DMSO) for the desired time (e.g., 1-3 hours).[13][18] d. Stimulate the JNK pathway with an appropriate activator (e.g., 20 μ M Anisomycin for 30 minutes, or EGF as per your experimental design) to induce c-Jun phosphorylation.[12][18]
- **Cell Lysis:** a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[18] b. Add 100-200 μ L of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[11][18] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally.[18] e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11][18] f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
- **Protein Quantification:** a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[18]

- **SDS-PAGE and Immunoblotting:** a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes.[\[10\]](#) c. Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel and separate by electrophoresis.[\[10\]](#)[\[18\]](#) d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[\[10\]](#) e. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[\[18\]](#) f. Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-c-Jun (Ser63 or Ser73) and total c-Jun, diluted in blocking buffer.[\[10\]](#)[\[18\]](#) A loading control antibody (e.g., β-actin or GAPDH) should also be used. g. Wash the membrane three times with TBST for 10 minutes each.[\[18\]](#) h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[10\]](#)[\[18\]](#) i. Wash the membrane again three times with TBST.[\[18\]](#)
- **Detection and Analysis:** a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[\[10\]](#) b. Capture the chemiluminescent signal using an imaging system. c. Quantify band intensities to determine the ratio of phosphorylated c-Jun to total c-Jun.

Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
[\[10\]](#)[\[12\]](#)

- **Cell Plating and Treatment:** a. Seed cells in a 96-well opaque-walled plate at a predetermined density suitable for your cell line. b. Allow the cells to adhere and grow overnight. c. Treat the cells with a serial dilution of JNK-IN-8 to determine the dose-response effect. Include vehicle-treated (DMSO) control wells. d. Incubate the plate for a specified period (e.g., 72 hours).[\[10\]](#)[\[12\]](#)
- **Assay Procedure:** a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[\[10\]](#) b. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[\[10\]](#) c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[\[10\]](#) d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[\[10\]](#)

- Data Acquisition: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[10] Express results as a percentage of the viability of the vehicle-treated control cells.

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